molecular formula C19H13F3N4O B11263997 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11263997
M. Wt: 370.3 g/mol
InChI Key: MBWVRRLNGCYCBN-UHFFFAOYSA-N
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Description

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with 4-(trifluoromethyl)benzoyl chloride to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the desired oxadiazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and microbial infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to its combined pyrazole and oxadiazole rings, which confer distinct pharmacological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C19H13F3N4O

Molecular Weight

370.3 g/mol

IUPAC Name

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H13F3N4O/c1-11-4-2-3-5-14(11)15-10-16(25-24-15)18-23-17(26-27-18)12-6-8-13(9-7-12)19(20,21)22/h2-10H,1H3,(H,24,25)

InChI Key

MBWVRRLNGCYCBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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